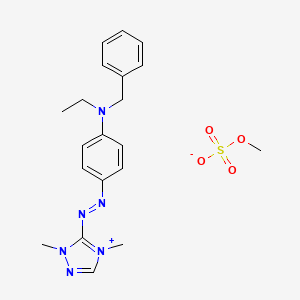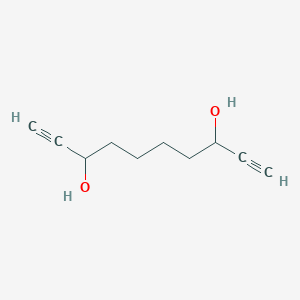
Deca-1,9-diyne-3,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-1,9-diyne-3,8-diol is a polyacetylenic compound characterized by the presence of two triple bonds and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-diol typically involves the use of commercially available starting materials. One common method involves the monoprotection of diacetylenic diols with t-butyldimethylsilyl chloride (TBDMS), followed by coupling and deprotection steps . The diacetylenic diols are then converted to intermediates, which undergo macrocyclization to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Deca-1,9-diyne-3,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of triple bonds and hydroxyl groups makes it a versatile compound for different types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Deca-1,9-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of deca-1,9-diyne-3,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s polyacetylenic structure allows it to interact with cellular components, potentially leading to the inhibition of specific enzymes or signaling pathways. This interaction can result in various biological effects, including anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Falcarindiol: A polyacetylenic compound with similar structural features, known for its anticancer properties.
Falcarinol: Another related compound found in carrots, also exhibiting bioactive properties.
Uniqueness: Deca-1,9-diyne-3,8-diol is unique due to its specific arrangement of triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
65322-71-6 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
deca-1,9-diyne-3,8-diol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2,9-12H,5-8H2 |
InChI-Schlüssel |
DKMHWSZORFJMGI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(CCCCC(C#C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



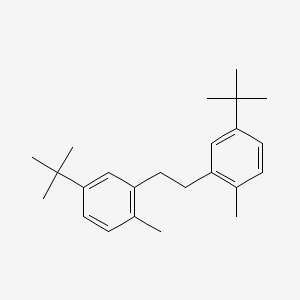
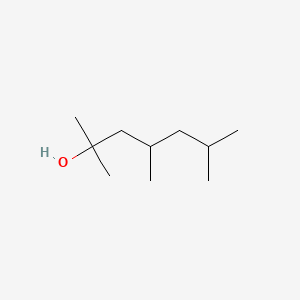

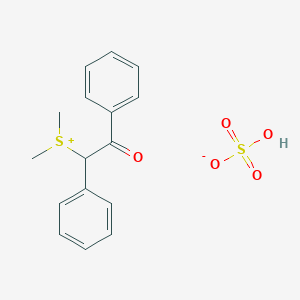
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
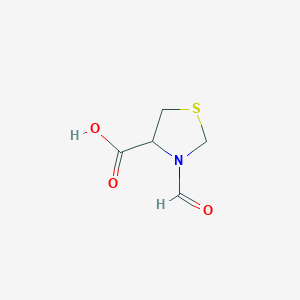
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
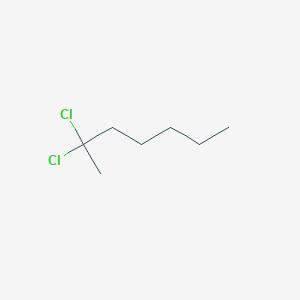
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
